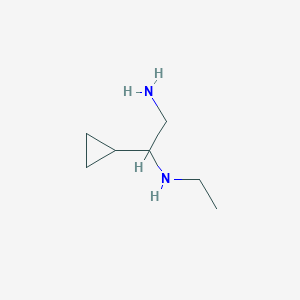
1-cyclopropyl-N-ethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-N-ethylethane-1,2-diamine is a compound that can be inferred to have a cyclopropyl group attached to an ethane-1,2-diamine moiety. While the specific compound is not directly discussed in the provided papers, we can draw parallels from similar compounds that have been studied. For instance, cyclopropyl-substituted ethylenes have been investigated for their reactivity with tetracyanoethylene (TCNE), leading to different types of cycloaddition reactions . Additionally, the synthesis and characterization of related compounds, such as N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, have been reported, which provides insights into the structural aspects of cyclohexane-1,2-diamine derivatives . Furthermore, the crystal packing and molecular interactions of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines have been analyzed, highlighting the importance of C–H⋯N, C–H⋯π, and π⋯π interactions .
Synthesis Analysis
The synthesis of compounds related to 1-cyclopropyl-N-ethylethane-1,2-diamine involves the formation of Schiff bases, as seen in the preparation of N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine . The process typically includes the reaction of diamines with aldehydes or ketones to form imine linkages. The synthesis is often followed by characterization techniques such as mass spectrometry (MS), infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography to confirm the structure of the synthesized compound.
Molecular Structure Analysis
The molecular structure of cyclohexane-1,2-diamine derivatives has been elucidated using X-ray crystallography, which provides detailed information about the stereochemistry and conformation of the compound. For example, the X-ray structure analysis of N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine revealed the presence of an enantiopure trans isomer . Similarly, the molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines have been studied, showing the effective conformation and symmetry of the compounds .
Chemical Reactions Analysis
The chemical reactivity of cyclopropyl-substituted ethylenes, which are structurally related to 1-cyclopropyl-N-ethylethane-1,2-diamine, has been explored in the context of cycloaddition reactions with TCNE. These reactions can lead to the formation of cyclobutane or vinylcyclopentane derivatives, depending on the reaction conditions and the nature of the substituents . The solvent polarity and temperature are critical factors that influence the outcome of these reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-cyclopropyl-N-ethylethane-1,2-diamine are not directly reported, we can infer from related studies that such compounds exhibit specific intermolecular interactions that affect their crystalline packing. For instance, C–H⋯N, C–H⋯π, and π⋯π interactions play a significant role in the crystal packing of cyclohexane-1,4-diamine derivatives . These interactions can influence the melting point, solubility, and stability of the compound. Additionally, the presence of a cyclopropyl group can impart strain to the molecule, potentially affecting its reactivity and physical properties.
Applications De Recherche Scientifique
Metal-Catalyzed Cross-Couplings
The application of 1,2-diamine compounds in metal-catalyzed cross-couplings has been demonstrated to be effective for achieving alkyl-alkyl Suzuki reactions of unactivated secondary alkyl halides with alkylboranes at room temperature. This methodology provides a novel approach for the formation of carbon-carbon bonds in organic synthesis, offering a versatile tool for constructing complex molecular architectures efficiently Saito & Fu, 2007.
Ethylene Precursor Studies
Research involving cyclopropane derivatives has explored their role as ethylene precursors in higher plants. One study identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, highlighting its significance in plant biochemistry and ethylene signaling pathways Hoffman, Yang, & McKeon, 1982.
Spectroscopic Analysis of Cyclopropanes
The electronic states and spectroscopic properties of cyclopropanes have been extensively studied, providing critical insights into their electronic structures and the effects of ring strain on molecular properties. These studies are foundational for understanding the chemical behavior of cyclopropanes and their derivatives in various reactions Basch, Robin, Kuebler, Baker, & Turner, 1969.
Fluorescence Sensors and Bioimaging
Water-soluble sulfonato-Salen-type ligands derived from different diamines, including 1,2-ethylenediamine and its analogs, have been developed for use as fluorescence sensors for Cu^2+ detection in water and living cells. These compounds offer a promising approach for environmental monitoring and biomedical imaging, showcasing the versatility of diamine derivatives in sensor technology Zhou et al., 2012.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-cyclopropyl-N-ethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-7(5-8)6-3-4-6/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZILDWLXYXLNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CN)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-ethylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)
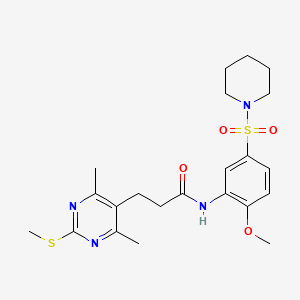
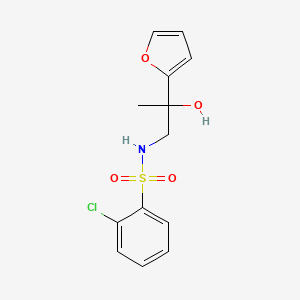
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
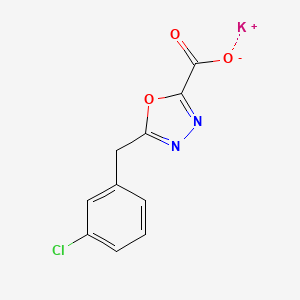
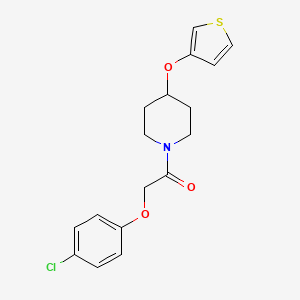
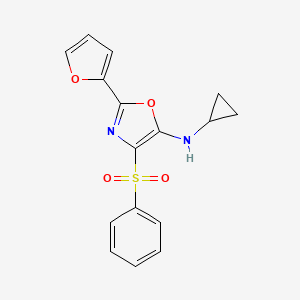
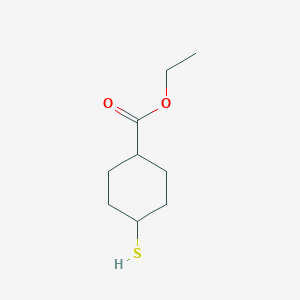
![5-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2517266.png)
![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2517271.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)